molecular formula C17H19N3O3S B6663334 4-[[2-(4-Pyrazol-1-ylphenyl)acetyl]amino]thiane-4-carboxylic acid

4-[[2-(4-Pyrazol-1-ylphenyl)acetyl]amino]thiane-4-carboxylic acid

Cat. No.: B6663334
M. Wt: 345.4 g/mol
InChI Key: FWDDEJVZDBKYGM-UHFFFAOYSA-N
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Description

4-[[2-(4-Pyrazol-1-ylphenyl)acetyl]amino]thiane-4-carboxylic acid is a synthetic organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a thiane ring via an acetylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-Pyrazol-1-ylphenyl)acetyl]amino]thiane-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment to Phenyl Group: The pyrazole ring is then attached to a phenyl group via a nucleophilic aromatic substitution reaction.

    Acetylation: The phenyl-pyrazole intermediate is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of Thiane Ring: The thiane ring is synthesized separately, often through the cyclization of a suitable dithiol with a dihalide.

    Coupling Reaction: The final step involves coupling the acetylated phenyl-pyrazole intermediate with the thiane ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[[2-(4-Pyrazol-1-ylphenyl)acetyl]amino]thiane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings, which require specific chemical functionalities.

Mechanism of Action

The mechanism by which 4-[[2-(4-Pyrazol-1-ylphenyl)acetyl]amino]thiane-4-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzymes or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-(4-Pyrazol-1-ylphenyl)acetyl]amino]thiane-4-carboxylic acid methyl ester
  • This compound ethyl ester

Uniqueness

Compared to its methyl and ethyl ester derivatives, this compound has a free carboxylic acid group, which can participate in additional hydrogen bonding and ionic interactions. This can enhance its solubility and reactivity, making it more versatile for various applications.

Properties

IUPAC Name

4-[[2-(4-pyrazol-1-ylphenyl)acetyl]amino]thiane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-15(19-17(16(22)23)6-10-24-11-7-17)12-13-2-4-14(5-3-13)20-9-1-8-18-20/h1-5,8-9H,6-7,10-12H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDDEJVZDBKYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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